Absence of α1-Adrenoceptor Off-Target Antagonism in Human Prostate Tissue: ZD2079 vs. BRL 37344 and ZD7114
In isolated human prostate tissue, ZD2079 at 10 µM produced no effect on α1-adrenergic agonist-induced or electrical field stimulation (EFS)-induced contractions. By contrast, BRL 37344 at 200 µM right-shifted the concentration-response curve for phenylephrine and inhibited EFS-induced contractions, while ZD7114 at 10 µM increased EC50 values for α1-adrenergic agonists by up to one order of magnitude [1]. This demonstrates that ZD2079 is functionally devoid of α1-adrenoceptor antagonist activity at concentrations where structurally related β3-agonists exhibit measurable off-target effects.
| Evidence Dimension | α1-adrenoceptor-mediated contraction inhibition in human prostate tissue |
|---|---|
| Target Compound Data | ZD2079 (10 µM): no effect on α1-adrenergic or EFS-induced contractions |
| Comparator Or Baseline | BRL 37344 (200 µM): right-shifted phenylephrine CRC and inhibited EFS contractions; ZD7114 (10 µM): increased EC50 for phenylephrine, methoxamine, and noradrenaline up to ~10-fold |
| Quantified Difference | ZD2079 shows zero α1-antagonist activity at 10 µM vs. significant antagonism by BRL 37344 (at 200 µM) and ZD7114 (at 10 µM) |
| Conditions | Human prostate tissue obtained from radical prostatectomy; organ bath; contractions induced by phenylephrine, methoxamine, noradrenaline, or EFS |
Why This Matters
For researchers isolating β3-mediated effects in smooth muscle preparations, ZD2079 eliminates the confounding variable of α1-adrenoceptor cross-talk that complicates interpretation of data obtained with BRL 37344 or ZD7114.
- [1] Huang R, et al. (2022) Antagonism of α1-adrenoceptors by β3-adrenergic agonists: Structure–function relations of different agonists in prostate smooth muscle contraction. Biochem Biophys Res Commun, 2022; 610:49-55. View Source
